molecular formula C11H7N7O4 B5234123 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine

2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine

Cat. No.: B5234123
M. Wt: 301.22 g/mol
InChI Key: JRDSZGXHNFTIOO-UHFFFAOYSA-N
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Description

2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions and two nitro groups at the 3 and 5 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.

    Formation of Imidazole Derivatives: The nitrated pyridine is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.

The reaction conditions generally include:

    Temperature: The nitration reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

    Solvent: Common solvents used in these reactions include acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for better control of reaction parameters and scalability.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyridine dicarboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine involves its ability to coordinate with metal ions. The imidazole groups act as donor sites, forming strong bonds with metal centers. This coordination can influence the electronic structure and reactivity of the metal ions, leading to various catalytic and biological effects .

Properties

IUPAC Name

2,6-di(imidazol-1-yl)-3,5-dinitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDSZGXHNFTIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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